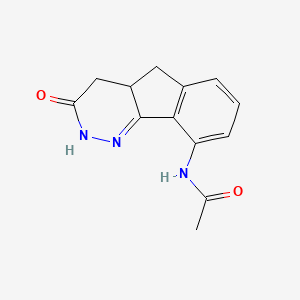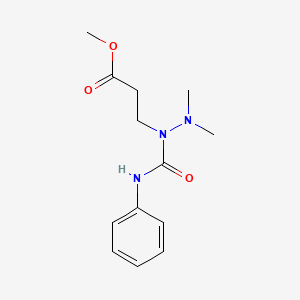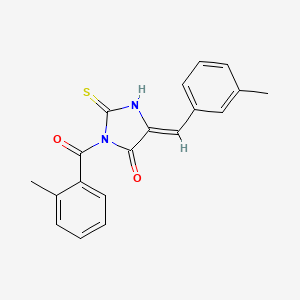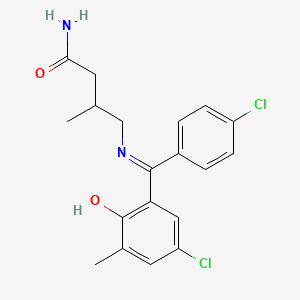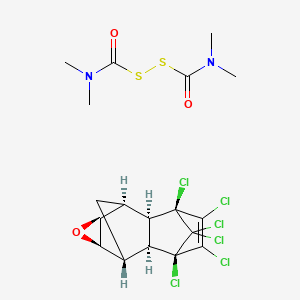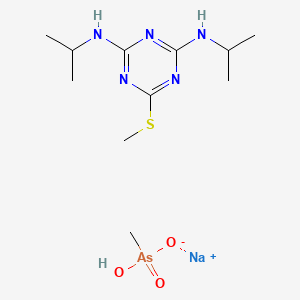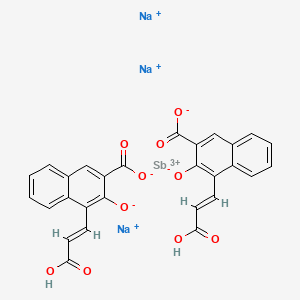
Sb(OH)(Coona)(naacrnaphth)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sb(OH)(Coona)(naacrnaphth) is a complex chemical compound with the molecular formula C28H16Na3O10Sb+2. It is a specialty material used in various scientific and industrial applications. The compound contains antimony, sodium, and naphthalene groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sb(OH)(Coona)(naacrnaphth) involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with sodium hydroxide and antimony trioxide under controlled conditions to form the final compound. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Sb(OH)(Coona)(naacrnaphth) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sb(OH)(Coona)(naacrnaphth) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: Reduction reactions can convert the antimony in the compound to lower oxidation states.
Substitution: The naphthalene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Sb(OH)(Coona)(naacrnaphth) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield antimony pentoxide, while substitution reactions can produce various naphthalene derivatives.
Applications De Recherche Scientifique
Sb(OH)(Coona)(naacrnaphth) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sb(OH)(Coona)(naacrnaphth) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sb(OH)(Coona)(naacrnaphth) include other antimony-containing compounds and naphthalene derivatives, such as:
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Naphthalene-1-sulfonic acid
Uniqueness
Sb(OH)(Coona)(naacrnaphth) is unique due to its specific combination of antimony, sodium, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
80049-89-4 |
|---|---|
Formule moléculaire |
C28H16Na3O10Sb+2 |
Poids moléculaire |
703.1 g/mol |
Nom IUPAC |
trisodium;antimony(3+);4-[(E)-2-carboxyethenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C14H10O5.3Na.Sb/c2*15-12(16)6-5-10-9-4-2-1-3-8(9)7-11(13(10)17)14(18)19;;;;/h2*1-7,17H,(H,15,16)(H,18,19);;;;/q;;3*+1;+3/p-4/b2*6-5+;;;; |
Clé InChI |
HPMIMVGGIARIAY-ZIXAZJSVSA-J |
SMILES isomérique |
C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.[Na+].[Na+].[Na+].[Sb+3] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


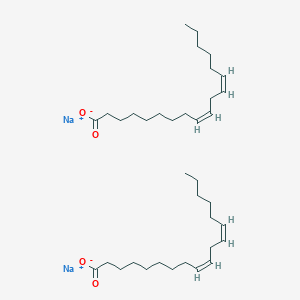
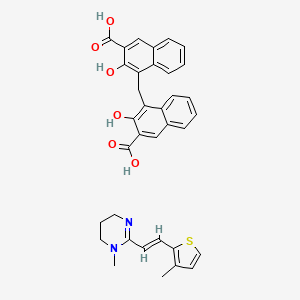
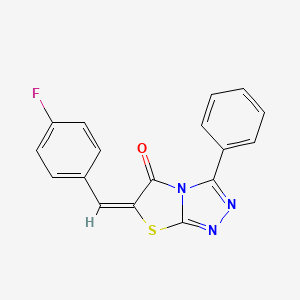

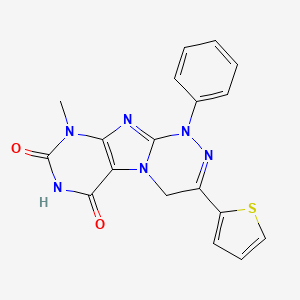
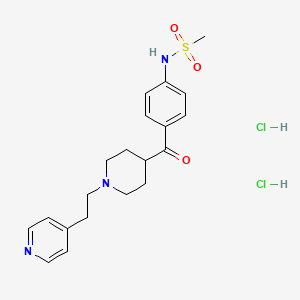
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
